molecular formula C12H20O2 B13745801 (R)-2-(Isopropyl)-5-methylcyclohexen-1-yl acetate CAS No. 53771-94-1

(R)-2-(Isopropyl)-5-methylcyclohexen-1-yl acetate

Cat. No.: B13745801
CAS No.: 53771-94-1
M. Wt: 196.29 g/mol
InChI Key: ACRDFOPYQAGNPS-SECBINFHSA-N
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Description

Properties

CAS No.

53771-94-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(5R)-5-methyl-2-propan-2-ylcyclohexen-1-yl] acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9H,5-7H2,1-4H3/t9-/m1/s1

InChI Key

ACRDFOPYQAGNPS-SECBINFHSA-N

Canonical SMILES

CC1CCC(=C(C1)OC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate typically involves the esterification of 2-(Isopropyl)-5-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester. The reaction can be represented as follows:

2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic Acid2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water\text{2-(Isopropyl)-5-methylcyclohexen-1-ol} + \text{Acetic Acid} \rightarrow \text{2-(Isopropyl)-5-methylcyclohexen-1-yl acetate} + \text{Water} 2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic Acid→2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The separation of the ester from the reaction mixture is typically achieved through distillation, taking advantage of the differences in boiling points between the ester and water.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 2-(Isopropyl)-5-methylcyclohexen-1-oic acid.

    Reduction: 2-(Isopropyl)-5-methylcyclohexen-1-ol.

    Substitution: Various substituted cyclohexenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropyl)-5-methylcyclohexen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural Analogs
Compound Name CAS RN Molecular Formula Functional Group Key Differences
(1S,2R,5R)-2-Isopropyl-5-methylcyclohexyl acetate 20777-45-1 C₁₂H₂₀O₂ Acetate ester Reference compound; stereospecific
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl acetate 5157-89-1 C₁₂H₂₀O₂ Acetate ester Stereoisomer; altered spatial arrangement impacts odor profile
2-Isopropyl-5-methylcyclohexyl 2-methylbut-2-enoate (Menthol tiglate) 67801-23-4 C₁₅H₂₄O₂ Tiglate ester Bulkier acyl group; higher molecular weight (236.35 g/mol); used in cosmetics
5-Isopropyl-2-methyl-2-cyclohexen-1-one N/A C₁₀H₁₄O Ketone Lacks ester group; increased reactivity in nucleophilic additions
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate 97-42-7 C₁₂H₁₈O₂ Acetate ester Cyclohexenyl ring with isopropenyl substituent; lower thermal stability

Physicochemical Properties

Boiling/Melting Points :

  • Limited experimental data available.
  • 2-(Isopropyl)-5-methylcyclohexyl acetate : Estimated boiling point ~250–270°C (similar to menthol derivatives) .
  • Menthol tiglate : Higher boiling point due to increased molecular weight (~280–300°C) .

Reactivity :

  • Acetate esters: Undergo hydrolysis under acidic/basic conditions to yield alcohols (e.g., 2-isopropyl-5-methylcyclohexanol) .
  • Ketone analog (5-isopropyl-2-methyl-2-cyclohexen-1-one) : Participates in condensation reactions, forming Schiff bases or undergoing reductions .

Research Findings and Data Gaps

  • Crystallography : Derivatives like 2-isopropyl-5-methylcyclohexyl diphenylphosphonamidate have been structurally characterized via X-ray diffraction (R factor = 0.045) .
  • Stereochemical Impact : (1S,2R,5R) isomer exhibits superior olfactory properties compared to (1S,2R,5S), highlighting the role of stereochemistry in application-specific performance .
  • Data Gaps : Melting points, vapor pressure, and detailed ecotoxicological profiles for most analogs remain unpublished.

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